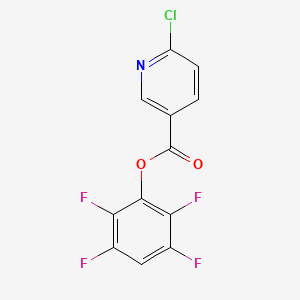
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves the reaction of 2,3,5,6-tetrafluorophenol with 6-chloronicotinic acid under specific conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate involves its interaction with specific molecular targets. The compound can form strong covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2,3,5,6-Tetrafluorophenyl 6-Chloronicotinate can be compared with other similar compounds, such as:
2,3,5,6-Tetrafluorophenyl Esters: These compounds share the tetrafluorophenyl group and exhibit similar reactivity and applications.
Chloronicotinates: Compounds with the chloronicotinate moiety have similar chemical properties and can undergo similar reactions.
The uniqueness of this compound lies in its combination of the tetrafluorophenyl and chloronicotinate groups, which confer specific reactivity and applications in various fields.
Properties
CAS No. |
1207954-98-0 |
|---|---|
Molecular Formula |
C12H4ClF4NO2 |
Molecular Weight |
305.61 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H4ClF4NO2/c13-8-2-1-5(4-18-8)12(19)20-11-9(16)6(14)3-7(15)10(11)17/h1-4H |
InChI Key |
VFAJGNNQCXQSTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


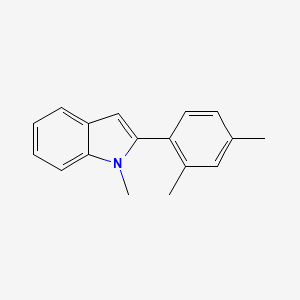
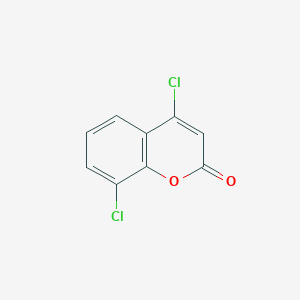
![2-[(4-Bromo-1-Boc-3-pyrrolidinyl)oxy]ethanol](/img/structure/B13687296.png)
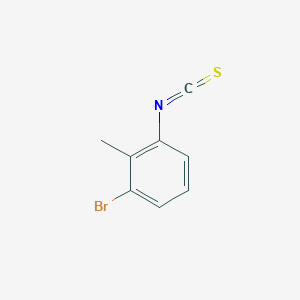
![1-[(5-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13687304.png)
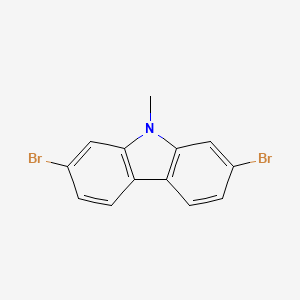
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
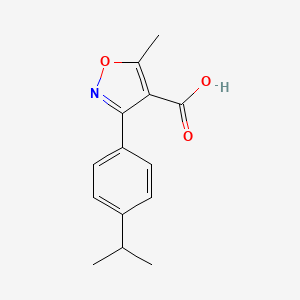
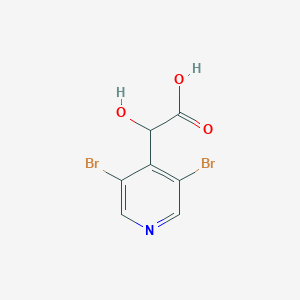
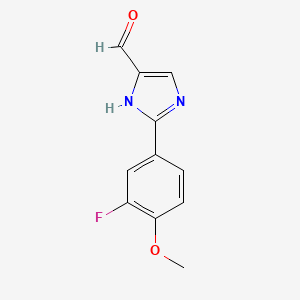
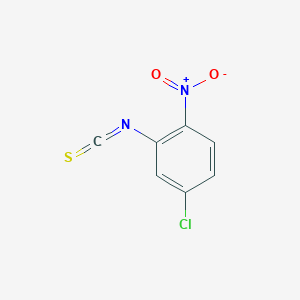
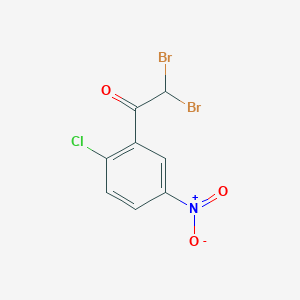
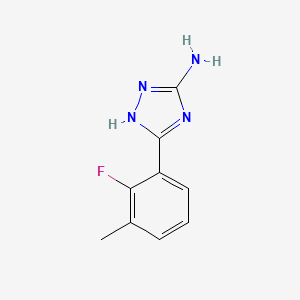
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)
